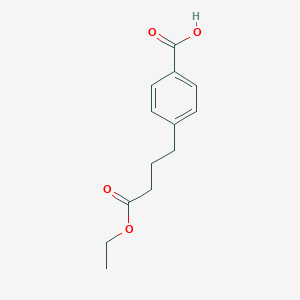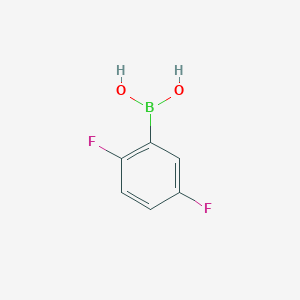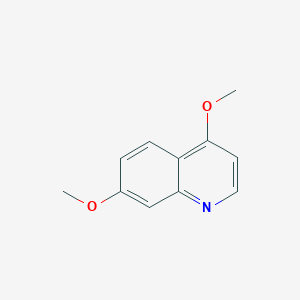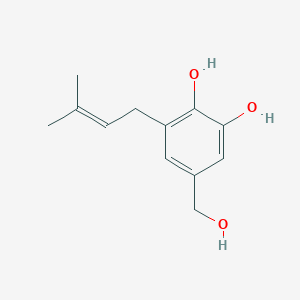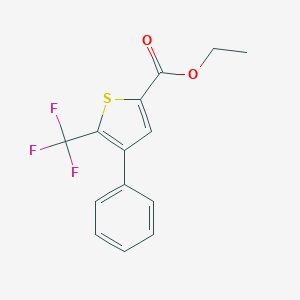
Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Overview
Description
Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C14H11F3O2S . It has a molecular weight of 300.3 g/mol .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives are known for their wide range of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a significant role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has a density of 1.293g/cm3 and a boiling point of 361ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, have been studied for their potential anticancer properties. These compounds can be designed to target specific cancer cells without harming normal cells, offering a promising approach to cancer therapy .
Anti-Inflammatory Applications
The anti-inflammatory properties of thiophene derivatives make them valuable in the development of new medications for treating chronic inflammatory diseases. Their ability to modulate inflammatory pathways can lead to novel treatments for conditions like arthritis and asthma .
Antimicrobial Activity
Research has shown that thiophene compounds exhibit significant antimicrobial activity. They can be used to create new antibiotics that are effective against resistant strains of bacteria, addressing a critical need in the fight against infectious diseases .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules are integral to the advancement of organic semiconductors. These semiconductors are used in the fabrication of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential for modern electronic devices .
Corrosion Inhibitors
Thiophene derivatives are also utilized in industrial chemistry as corrosion inhibitors. They protect metals and alloys from corrosion, extending the life of structures and machinery in harsh environments .
Anesthetic Agents
Some thiophene derivatives are used in medical applications as anesthetic agents. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing local anesthesia during dental procedures .
Safety and Hazards
Future Directions
The future directions for Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in various fields . This could include the development of new synthetic methods and the discovery of new biological activities .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The compound’s predicted boiling point is 359.1±42.0 °C and its predicted density is 1.293±0.06 g/cm3 .
Result of Action
As a thiophene derivative, it may exhibit a variety of biological effects .
properties
IUPAC Name |
ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S/c1-2-19-13(18)11-8-10(9-6-4-3-5-7-9)12(20-11)14(15,16)17/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKQBGRJBKOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381800 | |
| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
CAS RN |
167279-18-7 | |
| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

